molecular formula C14H11NO4 B3369518 1-(4-(2-Nitrophenoxy)phenyl)ethanone CAS No. 23699-40-3

1-(4-(2-Nitrophenoxy)phenyl)ethanone

Cat. No.: B3369518
CAS No.: 23699-40-3
M. Wt: 257.24 g/mol
InChI Key: LMJUIIVLTHMZRA-UHFFFAOYSA-N
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Description

1-(4-(2-Nitrophenoxy)phenyl)ethanone is an aromatic ketone derivative characterized by a phenylacetone core substituted with a 2-nitrophenoxy group at the para position. Its molecular formula is C₁₄H₁₁NO₄, with a molecular weight of 265.24 g/mol. The 2-nitrophenoxy substituent introduces strong electron-withdrawing effects, likely influencing reactivity, solubility, and biological activity compared to other derivatives.

Properties

IUPAC Name

1-[4-(2-nitrophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10(16)11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJUIIVLTHMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429394
Record name 1-(4-(2-NITROPHENOXY)PHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23699-40-3
Record name 1-(4-(2-NITROPHENOXY)PHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(2-NITROPHENOXY)PHENYL)ETHANONE
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Preparation Methods

The synthesis of 1-(4-(2-Nitrophenoxy)phenyl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(4-(2-Nitrophenoxy)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(4-(2-Nitrophenoxy)phenyl)ethanone has been investigated for its potential therapeutic properties. Its nitro group can influence biological activity, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that derivatives of nitrophenyl compounds exhibit antimicrobial properties, which suggests that this compound could be effective against various pathogens.
  • Anticancer Research : The compound’s structure may allow for interactions with biological targets involved in cancer progression. Research into similar compounds indicates potential cytotoxic effects against cancer cell lines.

Material Science

The compound is utilized in the development of advanced materials due to its ability to form stable complexes with metal ions.

  • Ligand Development : this compound can act as a bidentate ligand in coordination chemistry, facilitating the synthesis of metal complexes used in catalysis and sensor applications.
  • Polymer Chemistry : Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Environmental Chemistry

The environmental impact of nitro compounds has prompted research into their degradation pathways and toxicity.

  • Pollutant Degradation : Studies have focused on the photodegradation of nitrophenol derivatives under UV light, indicating that this compound may undergo similar processes, making it relevant in environmental remediation efforts.
  • Toxicological Assessments : Understanding the mutagenic potential of nitro compounds is crucial for assessing environmental risks associated with their use and disposal.

Case Studies

StudyFocusFindings
Capozzi & Cardellicchio (2022) Synthesis of related compoundsDemonstrated the efficacy of nitrophenyl derivatives in biological assays, suggesting potential therapeutic uses.
Environmental Impact AssessmentDegradation of nitrophenol compoundsIdentified photodegradation pathways that could be applicable to this compound, highlighting its environmental relevance.

Mechanism of Action

The mechanism of action of 1-(4-(2-Nitrophenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(4-(2-Nitrophenoxy)phenyl)ethanone with structurally related ethanone derivatives reported in the evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-Nitrophenoxy at para position 265.24 Not reported in evidence; inferred properties
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyltetrazol-5-yl)thio)ethanone (7e) Methoxyphenylsulfonyl-piperazinyl, tetrazolylthio 539.61 Mp: 131–134°C; antiproliferative activity
2-(5-(4-Phenylsulfonylphenyl)triazol-3-ylthio)-1-phenylethanone Phenylsulfonyl-triazolylthio, phenyl 483.55 Antifungal, antibacterial
(S)-(4-Chlorophenyl)-1-(4-(trifluoromethyl)phenyl-piperazinyl)-2-(pyridin-3-yl)ethanone (UDO) Trifluoromethylphenyl-piperazinyl, pyridinyl 465.87 CYP51 inhibition; anti-Trypanosoma cruzi
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinolinylamino 288.32 Precursor for antimicrobial chalcones
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one (Compound 2) Chloro, methoxy, nitro-substituted chalcone 377.75 Antitumor activity (Desmosdumotin C analogs)
Key Observations:
  • Electron-withdrawing vs. Electron-donating Groups: The 2-nitrophenoxy group in the target compound contrasts with methoxy (electron-donating, e.g., 7e) or trifluoromethyl (strongly electron-withdrawing, e.g., UDO) substituents in analogs.
  • Biological Activity: While antiproliferative (7e), antifungal (), and antitrypanosomal (UDO) activities are noted in analogs, the nitro group’s role in the target compound remains speculative. Nitroaromatics often exhibit antimicrobial or cytotoxic properties but may also confer toxicity.
  • Melting Points: Derivatives with sulfonyl (e.g., 7e: 131–134°C) or trifluoromethyl groups (7f: 165–167°C) show higher melting points than simpler aryl ethanones, suggesting nitro-substituted analogs may similarly exhibit elevated thermal stability.

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Chalcones () and sulfonamide derivatives () exhibit broad-spectrum activity. The nitro group may enhance membrane penetration or target nitroreductases in pathogens.
  • Anticancer Activity : Desmosdumotin C analogs () with nitro substituents show antitumor effects, suggesting the target compound could be explored in oncology screens.
  • Enzyme Inhibition: Piperazinyl ethanones (e.g., UDO) inhibit CYP51, a cytochrome P450 enzyme. Nitro groups may modulate binding affinity to similar targets.

Biological Activity

1-(4-(2-Nitrophenoxy)phenyl)ethanone, also known as a nitrophenyl ketone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenoxy group attached to a phenyl ring, which contributes to its biological activity. The presence of the nitro group is significant as it often enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
  • Antimicrobial Activity : Nitrophenyl derivatives have been reported to exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.
  • Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Biological Activity Data

Activity TypeObservations/FindingsReferences
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 3.125 to 100 mg/mL.
AntifungalEffective against various fungal strains, particularly Candida species.
AnticancerInduces apoptosis in A549 lung cancer cells; decreases Bcl-2 protein levels.
Enzyme InhibitionPotential COX inhibitor; further studies needed for confirmation.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of nitrophenyl derivatives, this compound was shown to induce apoptosis in A549 lung cancer cells through the downregulation of anti-apoptotic proteins like Bcl-2. This suggests a potential role for this compound in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of various nitrophenyl compounds indicated that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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